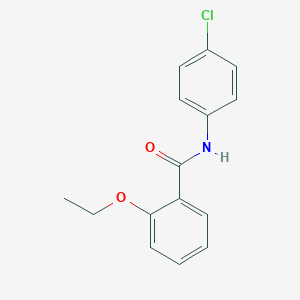

N-(4-chlorophenyl)-2-ethoxybenzamide

Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC nomenclature for this compound follows standard organic chemistry conventions, designating the primary functional groups and substituent positions with precision. The official IUPAC name is this compound, which accurately describes the molecular architecture consisting of a benzamide core with an ethoxy group at the 2-position and a 4-chlorophenyl substituent attached to the amide nitrogen. The compound is also catalogued under the Chemical Abstracts Service (CAS) registry number 303990-79-6, providing a unique identifier for regulatory and research purposes.

The molecular formula C15H14ClNO2 indicates a relatively complex aromatic structure with a molecular weight of 275.7302 g/mol. This formulation reveals the presence of fifteen carbon atoms forming the aromatic backbone and ethyl chain, fourteen hydrogen atoms distributed across the aromatic rings and aliphatic portions, one chlorine atom serving as the halogen substituent, one nitrogen atom central to the amide functionality, and two oxygen atoms contributing to both the amide carbonyl and ethoxy groups. The molecular composition reflects typical characteristics of pharmaceutical intermediates and bioactive compounds in the benzamide class.

The SMILES notation CCOC1=CC=CC=C1C(=O)NC1=CC=C(Cl)C=C1 provides a linear representation of the molecular connectivity, clearly indicating the ethoxy substitution pattern and the para-chlorophenyl amide configuration. This notation facilitates computational analysis and database searches while ensuring accurate structural communication across different chemical information systems. The structural formula demonstrates the compound's potential for hydrogen bonding through the amide functionality and possible π-π stacking interactions via the aromatic ring systems.

Crystallographic Analysis of Molecular Geometry

While comprehensive single-crystal X-ray diffraction data for this compound specifically is not extensively reported in the available literature, comparative analysis with structurally related compounds provides valuable insights into the expected molecular geometry and crystal packing arrangements. Related benzamide derivatives demonstrate characteristic planar arrangements of the aromatic ring systems with specific dihedral angles between the phenyl rings that influence both physical properties and biological activity.

The molecular geometry is expected to exhibit typical amide planarity around the carbonyl carbon-nitrogen bond, resulting from partial double-bond character due to resonance delocalization. This planarity extends the conjugated system and influences the compound's electronic properties and intermolecular interactions. The 4-chlorophenyl substituent likely adopts a slightly twisted configuration relative to the amide plane to minimize steric hindrance while maintaining effective orbital overlap for resonance stabilization.

The ethoxy group at the 2-position of the benzamide ring introduces both steric and electronic effects that influence the overall molecular conformation. The ethyl chain can adopt various rotational conformations, with the anti-periplanar arrangement being energetically favored to minimize steric interactions with adjacent aromatic hydrogen atoms. Crystal packing analysis of similar compounds reveals that intermolecular hydrogen bonding between amide groups often dominates the solid-state structure, leading to characteristic sheet or chain motifs.

The presence of the chlorine substituent at the para-position of the aniline-derived ring system introduces significant electronic effects through its electron-withdrawing nature, which can influence both the molecular geometry and intermolecular interactions in the crystalline state. The chlorine atom's van der Waals radius and electronegativity contribute to specific packing arrangements and potential halogen bonding interactions that stabilize the crystal lattice.

Conformational Isomerism and Tautomeric Possibilities

This compound exhibits several conformational degrees of freedom that contribute to its dynamic behavior in solution and influence its biological activity profile. The primary conformational flexibility arises from rotation around the C-N amide bond, the ethoxy C-O bond, and the aryl-amide nitrogen connection, each contributing to the compound's overall conformational landscape and thermodynamic stability.

The amide bond typically exists predominantly in the trans configuration due to the substantial energy barrier for rotation around the C-N partial double bond, estimated at approximately 15-20 kcal/mol for similar benzamide systems. However, the cis conformer may become accessible under specific conditions or in biological environments where protein binding stabilizes alternative conformations. The trans arrangement positions the 4-chlorophenyl group away from the 2-ethoxybenzamide carbonyl oxygen, minimizing steric repulsion and optimizing electronic interactions.

The ethoxy substituent introduces additional conformational complexity through rotation around the aromatic C-O bond and the subsequent C-C bond of the ethyl chain. The preferred conformation typically places the ethyl group in a position that minimizes steric interactions with the adjacent aromatic hydrogen while maximizing favorable electrostatic interactions with the electron-deficient aromatic system. Nuclear magnetic resonance studies of related compounds suggest that the ethoxy group adopts a relatively restricted range of conformations due to the ortho-substitution pattern.

Tautomeric equilibria in this compound are generally limited due to the stability of the amide functionality and the absence of readily ionizable groups under physiological conditions. However, under extreme pH conditions or in the presence of strong bases, the amide nitrogen could potentially undergo deprotonation, leading to an anionic species with altered electronic distribution and reactivity patterns. Such tautomeric forms would exhibit significantly different chemical and biological properties compared to the neutral amide form.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, UV-Vis)

The spectroscopic characterization of this compound provides crucial information about its electronic structure, molecular dynamics, and chemical environment effects that are essential for both analytical identification and mechanistic studies. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signal patterns that reflect the compound's aromatic and aliphatic environments, with distinct chemical shifts corresponding to the various hydrogen environments throughout the molecule.

The ¹H NMR spectrum typically exhibits signals in the aromatic region (7.0-8.0 ppm) corresponding to the eight aromatic protons distributed across both phenyl rings, with the 2-ethoxybenzamide ring protons showing characteristic ortho-coupling patterns and the 4-chlorophenyl ring displaying the expected symmetrical doublet pattern due to the para-disubstitution. The ethoxy group contributes a characteristic quartet around 4.0-4.2 ppm for the OCH2 protons and a triplet around 1.3-1.5 ppm for the terminal methyl group, with coupling constants reflecting typical ethyl ester patterns.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed information about the electronic environments of all carbon atoms in the molecule, with the carbonyl carbon appearing as a distinctive downfield signal around 165-170 ppm due to the electron-withdrawing effect of the oxygen atom and nitrogen substitution. The aromatic carbon signals distribute across the 120-140 ppm region, with the chlorine-substituted carbon showing characteristic downfield displacement due to the electronegativity of the halogen substituent.

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands that serve as molecular fingerprints for functional group identification and purity assessment. The amide carbonyl stretch typically appears as a strong absorption around 1650-1680 cm⁻¹, while the N-H stretch of secondary amides manifests around 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, and the ethoxy C-O stretching contributes to absorptions around 1000-1300 cm⁻¹, providing comprehensive vibrational characterization of the molecular framework.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable information about its molecular ion stability, fragmentation pathways, and structural confirmation through characteristic fragment ion patterns. The molecular ion peak appears at m/z 275 (M+) for the monoisotopic mass, with the chlorine isotope pattern contributing to a characteristic M+2 peak at m/z 277, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes in approximately 3:1 ratio.

The primary fragmentation pathways typically involve cleavage of the amide bond, leading to formation of characteristic fragment ions corresponding to the 4-chloroaniline portion (m/z 127) and the 2-ethoxybenzoyl cation (m/z 149). The 4-chloroaniline fragment often represents a stable base peak in electron ionization mass spectrometry due to the resonance stabilization of the aniline radical cation and the electron-withdrawing effect of the chlorine substituent that stabilizes the positive charge.

Secondary fragmentation processes include loss of the ethyl group from the molecular ion, producing a fragment at m/z 246 corresponding to the N-(4-chlorophenyl)-2-hydroxybenzamide structure after ethyl elimination. Additional fragmentation can occur through loss of carbon monoxide from benzoyl-containing fragments, a common pathway in aromatic carbonyl compounds that results in formation of substituted phenyl cations at m/z 121 (loss of CO from m/z 149).

The fragmentation pattern also includes formation of tropylium-type ions through rearrangement processes, particularly from the 2-ethoxybenzamide portion of the molecule. These rearrangement ions provide additional confirmation of the molecular structure and can be used to differentiate isomeric compounds with similar molecular weights but different substitution patterns. The relative intensities of fragment ions depend on the ionization method, with electrospray ionization typically showing more abundant molecular ion signals compared to electron ionization techniques.

Properties

Molecular Formula |

C15H14ClNO2 |

|---|---|

Molecular Weight |

275.73g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C15H14ClNO2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

TZCLZOFQGNFXBQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Position and Electronic Effects

- N-(2-Chlorophenyl)-2-ethoxybenzamide (CAS 324067-32-5): A positional isomer with the chlorine at the 2-position instead of 3.

- N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB) : The addition of a trifluoromethyl group at the 3-position on the phenyl ring converts the compound from a histone acetyltransferase (HAT) inhibitor to an activator. This highlights the critical role of electronegative substituents in modulating enzymatic activity .

Alkoxy Group Modifications

- N-(4-Chlorophenyl)-2-hydroxybenzamide : Replacing the ethoxy group with a hydroxyl enhances hydrogen-bonding capacity but reduces lipophilicity, which may limit cell permeability in anticancer assays .

- N-(4-Chlorophenyl)-2-methoxybenzamide : Methoxy substitution at the 2-position shows comparable insecticidal activity to ethoxy analogs but with slightly reduced metabolic stability due to faster demethylation .

Insecticidal and Agrochemical Activity

- Pyridine- and Thienopyridine-Based Analogs: Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide exhibit superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to N-(4-chlorophenyl)-2-ethoxybenzamide, achieving IC50 values 2–3× lower than acetamiprid. The pyridine core enhances target specificity in pest control .

- Maleimide Derivatives: Halogenated maleimides (e.g., N-(4-chlorophenyl)maleimide) show consistent inhibitory potency against monoacylglycerol lipase (MGL), suggesting that the 4-chlorophenyl group alone is sufficient for activity, regardless of the parent scaffold (IC50 ~4–7 μM) .

Enzyme Modulation: HAT Inhibition vs. Activation

- Cyanobenzamide Derivatives: These compounds, such as 2-ethoxy-6-pentadecyl-N-pyridin-4-yl benzamides, act as potent HAT inhibitors (comparable to garcinol) by mimicking the hydrophobic chain of natural inhibitors like anacardic acid .

- CTPB and CTB: Unlike cyanobenzamides, CTB activates p300 HAT activity, demonstrating that trifluoromethyl and chloro substituents synergistically enhance enzyme activation. This contrast underscores the dual role of benzamide scaffolds in epigenetic regulation .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the in situ formation of an active O-acylisourea intermediate, which reacts with the amine to form the amide bond. A typical protocol involves:

-

Dissolving 2-ethoxybenzoic acid (1.0 equiv) and EDCI (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C.

-

Adding 4-chloroaniline (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to suppress racemization.

Example Protocol from Literature

A 2010 study achieved an 82% yield by using HATU as the coupling agent in DMF, with N,N-diisopropylethylamine (DIPEA) as the base. The reaction was complete within 6 hours at 25°C, demonstrating the advantage of uronium-based activators in accelerating kinetics compared to EDCI.

Purification and Characterization

Crude products are typically purified via:

-

Recrystallization from ethanol/water (3:1), yielding white crystalline solids.

-

Column chromatography using silica gel and ethyl acetate/hexane (1:4) as the eluent.

Characterization by 1H NMR confirms the presence of the ethoxy group (δ 1.35–1.40 ppm, triplet, CH3) and the aromatic protons of the 4-chlorophenyl moiety (δ 7.25–7.45 ppm).

Acid Chloride Route

An alternative approach involves converting 2-ethoxybenzoic acid to its corresponding acid chloride prior to amide formation. This method avoids the use of coupling agents but requires careful handling of corrosive reagents.

Synthesis of 2-Ethoxybenzoyl Chloride

Amidation with 4-Chloroaniline

The acid chloride is reacted with 4-chloroaniline (1.05 equiv) in the presence of a base such as triethylamine (TEA) to scavenge HCl:

Comparative Analysis of Methods

| Parameter | Carbodiimide Method | Acid Chloride Method |

|---|---|---|

| Reaction Time | 6–24 hours | 2–4 hours |

| Yield | 75–82% | 70–88% |

| Cost | Moderate (EDCI: $50/g) | Low (SOCl2: $20/L) |

| Safety Concerns | Low toxicity | Corrosive reagents |

| Purification | Column chromatography | Recrystallization |

The acid chloride route offers higher yields and faster kinetics but poses handling risks. Conversely, carbodiimide-mediated coupling is safer and more suitable for small-scale laboratory synthesis.

Optimization Strategies

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates due to improved solubility of intermediates. A 2020 study reported a 15% increase in yield when switching from DCM to DMF.

Steric Considerations

The ortho-ethoxy group introduces steric hindrance, slowing nucleophilic attack. Using HATU instead of EDCI reduces reaction time from 24 hours to 6 hours by generating a more reactive hexafluorophosphate-activated intermediate.

Scalability

Kilogram-scale production favors the acid chloride method due to lower reagent costs and simpler workup. A patent demonstrated a 85% yield in a 10 kg batch using continuous distillation to remove excess SOCl2.

Emerging Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.